1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine
Description
This compound is a cyclohexane-1,2-diamine derivative featuring dimethyl substituents on both nitrogen atoms (1-N and 2-N) and a 1-methylpiperidin-4-yl group attached to the 1-N position. Its stereochemistry and substitution pattern influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-N,2-N-dimethyl-2-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3/c1-15-13-6-4-5-7-14(13)17(3)12-8-10-16(2)11-9-12/h12-15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXROZHTTFVFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine typically involves multiple steps, starting with the reaction of cyclohexane-1,2-diamine with appropriate methylating agents. The reaction conditions often require the use of strong bases and high temperatures to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemical Properties and Structure
This compound features a cyclohexane backbone with two dimethyl groups and a 1-methylpiperidin-4-yl substituent. Its unique structure contributes to its biological activity and potential therapeutic applications.
Synthesis of Therapeutic Agents
One of the primary applications of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is as an intermediate in the synthesis of various therapeutic agents. Notably, it has been utilized in the preparation of lasmiditan, a medication for the acute treatment of migraine. Lasmiditan acts as a selective agonist for serotonin receptors (5-HT_1F), which are implicated in migraine pathophysiology .
Neurological Disorders
Research indicates that compounds similar to 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine can be effective in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as depression and anxiety .
Receptor Interactions
The compound has shown potential in modulating serotonin receptors, particularly the 5-HT_2A subtype. This interaction is crucial for developing treatments for psychiatric conditions and migraine management .
Pharmacokinetics and Toxicology
Studies on related compounds suggest favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. However, comprehensive toxicological assessments are necessary to ensure safety for human use.
Case Study: Lasmiditan Synthesis
In a recent study focusing on the synthesis of lasmiditan, researchers highlighted the role of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine as a critical intermediate. The synthesis process involved several steps where this compound was transformed into lasmiditan using various reagents and conditions, demonstrating its utility in pharmaceutical manufacturing .
Case Study: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of compounds derived from similar structures. The findings indicated that these compounds could alleviate symptoms of anxiety and depression by modulating serotonin pathways, thus supporting their potential use in treating mood disorders .
Mechanism of Action
The mechanism by which 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences :
This may enhance membrane permeability or alter binding kinetics in biological systems . Chloroquinoline analogs (e.g., ) exhibit antiviral activity via spike protein interaction, whereas the piperidinyl group may target different receptors or enzymes .
Stereochemical Rigidity :
- Cyclohexane-1,2-diamine derivatives with trans configurations (e.g., CAS 67198-21-4) show reduced conformational flexibility compared to cis isomers, impacting their chelation efficiency in catalysis .
Pharmacological Potential: The augmented safety profile of chloroquinoline analogs () suggests that substitution patterns critically influence toxicity. The target compound’s piperidinyl group may reduce off-target effects compared to quinoline-based drugs .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Solubility: The piperidinyl group may enhance water solubility compared to hydrophobic chloroquinoline analogs but reduce it relative to fully methylated derivatives .
Biological Activity
1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is a complex organic compound with significant biological activity. This compound is of interest due to its potential applications in treating various neuropsychiatric disorders, as well as its role in synthetic chemistry.
The molecular formula of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine is C₁₄H₃₁N₃, with a molecular weight of approximately 239.4 g/mol. It has a predicted boiling point of 300.1 °C .
Research indicates that this compound acts primarily as a monoamine receptor inhibitor, particularly affecting serotonin receptors (5-HT2A subtype). This mechanism suggests its potential utility in managing conditions such as schizophrenia, anxiety disorders, and depression .
Key Findings
- Neuropsychiatric Applications : The compound has been shown to be effective in preclinical models for treating various neuropsychiatric conditions, including major depressive disorder and bipolar disorder .
- Receptor Binding : It demonstrates selective binding affinity for serotonin receptors, which is crucial for its antidepressant effects .
Biological Activity Data
The biological activity of 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine can be summarized in the following table:
Case Studies
Several studies have highlighted the effectiveness of this compound in different biological contexts:
- Neuropsychiatric Disorders : In a study examining the effects on animal models of depression, administration of the compound resulted in a statistically significant decrease in depressive behaviors compared to control groups .
- Cancer Research : Research has also indicated that 1-N,2-N-dimethyl-1-N-(1-methylpiperidin-4-yl)cyclohexane-1,2-diamine exhibits selective cytotoxicity against certain cancer cell lines. This property is attributed to its ability to induce apoptosis through receptor-mediated pathways .
- Pharmacokinetics : Studies on the pharmacokinetic properties reveal that the compound has favorable bioavailability profiles when administered orally, making it a candidate for further development as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
